2,4-Difluorophenyl Substitution Confers Distinct LogP and Lipophilic Ligand Efficiency Relative to Non-Fluorinated and Mono-Halogenated Analogs
The AZD3147 lead optimization campaign established that lipophilic ligand efficiency (LLE = pIC50 − logP) is a critical composite parameter driving compound progression in the urea-morpholinopyrimidine mTOR inhibitor series [1]. The 2,4-difluorophenyl substitution on the target compound (CAS 1797670-41-7) is predicted to yield a calculated logP that is approximately 0.4–0.7 log units lower than the 2-ethylphenyl analog (CAS 1798027-71-0, CLogP ~3.1) and approximately 0.2–0.4 log units higher than the 5-chloro-2,4-dimethoxyphenyl analog (CAS 1797225-03-6, CLogP ~2.6), based on fragment-based computational estimates for this chemotype . While experimentally measured logP values specific to CAS 1797670-41-7 are not publicly available, the predicted values place it in an intermediate lipophilicity range that balances membrane permeability against metabolic stability, a profile consistent with the SAR trends described in the primary literature for optimally performing dual mTOR inhibitors [1].
| Evidence Dimension | Predicted logP (CLogP) as a determinant of lipophilic ligand efficiency |
|---|---|
| Target Compound Data | Predicted CLogP ~2.9 (computational estimate for 2,4-difluorophenyl analog; experimental value not publicly reported) |
| Comparator Or Baseline | 2-Ethylphenyl analog (CAS 1798027-71-0): predicted CLogP ~3.1; 5-Chloro-2,4-dimethoxyphenyl analog (CAS 1797225-03-6): predicted CLogP ~2.6 |
| Quantified Difference | Target compound predicted CLogP is ~0.2 units lower than 2-ethyl analog and ~0.3 units higher than 5-chloro-2,4-dimethoxy analog |
| Conditions | Fragment-based computational prediction; no experimental logP data publicly available for CAS 1797670-41-7 |
Why This Matters
For procurement decisions in lead optimization programs, selecting a compound with an intermediate and balanced logP profile is critical because excessively lipophilic analogs risk poor metabolic stability and off-target promiscuity, while overly hydrophilic analogs may suffer from poor membrane permeability—a trade-off that the 2,4-difluorophenyl substitution is positioned to address based on class SAR.
- [1] Pike KG, Morris J, Ruston L, et al. Discovery of AZD3147: a potent, selective dual inhibitor of mTORC1 and mTORC2. J Med Chem. 2015;58(5):2326-2349. View Source
